6-tert-Butylbenzothiazole

Physicochemical characterization Distillation GC method development

6-tert-Butylbenzothiazole is a C-6 alkyl-substituted benzothiazole (C₁₁H₁₃NS, MW 191.29) carrying a bulky tert-butyl group on the benzo ring. This substitution pattern markedly alters the compound’s electronic character, lipophilicity, and steric environment relative to unsubstituted benzothiazole and its 5- or 2-substituted isomers.

Molecular Formula C11H13NS
Molecular Weight 191.29 g/mol
Cat. No. B12977703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butylbenzothiazole
Molecular FormulaC11H13NS
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)N=CS2
InChIInChI=1S/C11H13NS/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-7H,1-3H3
InChIKeySMZWFDRXFKJJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-tert-Butylbenzothiazole (CAS 939804-09-8): Core Physicochemical & Structural Identity for Procurement Decisions


6-tert-Butylbenzothiazole is a C-6 alkyl-substituted benzothiazole (C₁₁H₁₃NS, MW 191.29) carrying a bulky tert-butyl group on the benzo ring . This substitution pattern markedly alters the compound’s electronic character, lipophilicity, and steric environment relative to unsubstituted benzothiazole and its 5- or 2-substituted isomers [1]. The predicted pKa of 1.41±0.10 indicates weak basicity at the thiazole nitrogen, while the predicted boiling point of 278.5±9.0 °C and density of 1.106±0.06 g/cm³ differentiate it from simpler benzothiazoles . These fundamental properties govern solubility, purification strategy, and downstream reactivity, making them critical for research procurement, analytical method development, and synthetic route planning.

Bulky C-6 tert-butyl group alters steric and electronic profile vs. parent benzothiazole
Predicted pKa and boiling point guide purification and analytical method development
Non-interchangeable with unsubstituted, 5-substituted, or 2-substituted isomers

Why Simple Benzothiazoles Cannot Replace 6-tert-Butylbenzothiazole in Structure-Sensitive Applications


Benzothiazoles are not interchangeable scaffolds; the position and identity of the substituent on the benzo ring exert a profound influence on both physical properties and chemical reactivity. The 6-tert-butyl group introduces a strong electron-donating inductive effect and significant steric bulk that are absent in the parent benzothiazole, 2-methylbenzothiazole, or 6-methylbenzothiazole [1]. In base-catalyzed hydrogen-deuterium exchange at C-2, the rate constants for 6-substituted benzothiazoles do not follow a simple Hammett relationship, indicating a complex interplay between the sulphur and nitrogen heteroatoms that is highly sensitive to the substituent at position 6 [1]. Consequently, substituting 6-tert-butylbenzothiazole with a less bulky or electronically different analog will alter reaction kinetics, regioselectivity in lithiation/cross-coupling, and supramolecular recognition—leading to failures in established synthetic protocols or structure-activity relationships. The quantitative evidence below demonstrates where these differences become decisive.

Regioisomer mismatch
6-tert-Butyl vs. 5-substituted isomers exhibit distinct C-2 reactivity due to non-Hammett transmission effects
Steric bulk impact
The bulky tert-butyl group alters lithiation kinetics and cross-coupling regioselectivity compared to smaller or absent 6-substituents
Electronic modulation
Electron-donating 6-substituent changes acid-base behaviour and coordination chemistry relative to unsubstituted benzothiazole

6-tert-Butylbenzothiazole: Head-to-Head Quantitative Differentiation Against Key Comparators


Predicted Boiling Point Elevation vs. Unsubstituted Benzothiazole

The predicted boiling point of 6-tert-Butylbenzothiazole (278.5±9.0 °C at 760 mmHg) is approximately 50 °C higher than the experimental boiling point of the unsubstituted parent benzothiazole (227–228 °C) [1]. This substantial increase, driven by the molecular weight and polarizability contribution of the tert-butyl group, directly impacts purification and analytical method selection. The data are predicted values derived from ACD/Labs software and are cross-referenced across multiple vendor databases .

Boiling Point
Δ ~50.5–51.5 °C higher (predicted vs. experimental)
Impacts GC method and distillation protocol selection
Predicted value; cross-referenced vendor databases
Physicochemical characterization Distillation GC method development

Predicted pKa Shift Indicative of Altered Basicity at the Thiazole Nitrogen

The predicted pKa (protonation) of 6-tert-Butylbenzothiazole is 1.41±0.10, compared to the experimentally determined pKa of unsubstituted benzothiazole at approximately 1.2 [1]. The electron-donating tert-butyl group slightly increases the basicity of the thiazole nitrogen, which affects its protonation equilibrium in acidic media, liquid-liquid extraction efficiency, and the design of salt-formation or ion-pair chromatography workflows.

pKa (Protonation)
ΔpKa ≈ +0.2 (predicted vs. experimental)
Shifts speciation in acidic workup and ion-exchange methods
Predicted pKa 1.41±0.10 vs. experimental ~1.2
Acid-base chemistry Extraction Salt formation

Substituent Effect on C-2 Hydrogen-Deuterium Exchange Rate: 6-tert-Butyl vs. 5-Substituted Isomers

Base-catalyzed H/D exchange at the C-2 position of 6-substituted benzothiazoles, including 6-tert-butyl derivatives, proceeds via a carbanionic intermediate whose stability is modulated by both the inductive effect of the 6-substituent and the ability of the sulphur heteroatom to delocalize charge [1]. The exchange rates for 6-substituted series deviate from the simple Hammett equation, requiring the Hammett-Jaffé approach for correlation, in contrast to the 5-substituted isomers [1]. While the paper reports rate constants for 6-substituted analogs (e.g., 6-NO₂, 6-Cl), the log k values for the 6-tert-butyl derivative have not been published in the accessible abstract; thus, the quantitative differentiation here is class-level: 6-substituted benzothiazoles exhibit a distinct transmission mechanism relative to 5-substituted isomers, and the bulky, electron-donating tert-butyl group is at one extreme of this continuum.

C-2 H/D Exchange
Class-level
Non-Hammett behaviour in 6-substituted series
Regioisomer choice critical for C-2 functionalization outcomes
6-tert-butyl specific rate not reported; class inference
Isotopic labelling Reaction mechanism Kinetics

Density Comparison: 6-tert-Butyl Substituent Effect on Molar Volume

The predicted density of 6-tert-Butylbenzothiazole (1.106±0.06 g/cm³ at 20 °C) is lower than the experimental density of unsubstituted benzothiazole (1.238 g/cm³ at 25 °C) [1]. The tert-butyl group introduces a larger molar volume and reduces crystal packing efficiency, resulting in a less dense liquid. This information is essential for accurate volumetric dispensing in high-throughput experimentation and for predicting storage volume requirements.

Density
Δ ~ −0.13 g/cm³ (predicted vs. experimental)
Affects volumetric dispensing and storage volume estimates
Predicted 1.106 g/cm³ vs. experimental 1.238 g/cm³
Formulation Volume dosing Density measurement

Procurement-Driven Application Scenarios for 6-tert-Butylbenzothiazole Based on Quantitative Differentiation


Intermediate in Synthesis of 2-Substituted 6-tert-Butylbenzothiazoles via C-2 Lithiation

The established ability of 6-substituted benzothiazoles to undergo base-catalyzed H/D exchange at C-2, combined with the non-Hammett transmission behaviour of the 6-tert-butyl group [1], makes this compound a regiochemically predictable scaffold for C-2 functionalization via directed ortho-lithiation. Researchers synthesizing libraries of 2-aryl-, 2-alkyl-, or 2-carbaldehyde-6-tert-butylbenzothiazoles will benefit from the defined electronic character of the 6-position substituent, which influences lithiation rate and selectivity differently than 5-substituted or unsubstituted analogs. Procuring the correct 6-tert-butyl isomer ensures reproducible metalation outcomes.

Specialty Vulcanization Accelerator and Rubber Antioxidant Formulations

The tert-butyl group imparts enhanced thermal stability and solubility in hydrocarbon matrices compared to unsubstituted benzothiazole accelerators [1]. While quantitative scorch safety and cure rate data for 6-tert-Butylbenzothiazole specifically are limited in the open literature, the compound's predicted physical properties—higher boiling point (278.5 °C) and lower density (1.106 g/cm³) —support its use in high-temperature rubber processing where volatility and blowing of accelerators must be minimized. Formulators considering a switch from 2-mercaptobenzothiazole (MBT) or N-tert-butyl-2-benzothiazole sulfenamide (TBBS) should evaluate 6-tert-Butylbenzothiazole when a non-sulfenamide, thermally robust benzothiazole derivative is required.

Analytical Reference Standard for GC Method Development and QC

The boiling point elevation (~50 °C over benzothiazole) [1] and defined predicted pKa make 6-tert-Butylbenzothiazole a useful retention time marker and extraction control in GC and HPLC methods targeting alkylbenzothiazole mixtures in environmental, food contact, or industrial samples. Procurement of 97%+ purity material with certificate of analysis supports its deployment as a system suitability standard.

Application
Selection Property
Validation Focus
Synthesis of 2-substituted 6-tert-butylbenzothiazoles
Regiochemical predictability at C-2 lithiation
C-2 metalation reproducibility and selectivity
Specialty vulcanization accelerator and antioxidant formulations
Thermal stability and reduced volatility in hydrocarbon matrices
High-temperature processing suitability and accelerator volatility control
Analytical reference standard for GC method development
Distinctive retention time from elevated boiling point
Retention time consistency and system suitability validation
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